Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA
Description
Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA is a fluorogenic peptide substrate featuring a carbobenzyloxy (Cbz) protecting group at the N-terminus, a central Arg-Leu-Arg-Gly-Gly sequence, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. The trifluoroacetic acid (TFA) counterion is a common purification residue in peptide synthesis. This compound is primarily used in enzymatic assays, where protease cleavage releases the AMC group, generating a measurable fluorescent signal .
Properties
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N12O9.C2HF3O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;3-2(4,5)1(6)7/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);(H,6,7)/t28-,29-,30-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGDVBCGNGERLC-SZOHVZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57F3N12O11 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotection and Coupling Conditions
-
Fmoc removal : 20% piperidine in DMF (2 × 5 min).
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Amino acid activation : 4 equivalents of Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH) activated with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF.
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Coupling time : 45–60 min per residue, monitored via Kaiser test.
N-Terminal Cbz Protection
After elongating the pentapeptide (Arg-Leu-Arg-Gly-Gly), the N-terminal Fmoc group is removed. The free amine is acylated with benzyl chloroformate (Cbz-Cl) in DCM (5 equivalents Cbz-Cl, 10 equivalents DIPEA, 2 h). Excess reagents are quenched with methanol, and the resin is washed to yield Cbz-Arg(Pbf)-Leu-Arg(Pbf)-Gly-Gly-resin.
On-Resin AMC Incorporation
The C-terminal glycine’s carboxylate is activated on-resin using HATU (7 equivalents) and DIPEA (10 equivalents) in DMF for 30 min. 6-Amino-4-methylcoumarin (AMC) (5 equivalents) is then coupled overnight, forming the amide bond. Completion is confirmed via HPLC analysis of a cleaved test aliquot.
Cleavage and Side-Chain Deprotection
The peptide-resin is treated with TFA:water:triisopropylsilane (95:2.5:2.5) for 3 h to cleave the peptide, remove Pbf groups, and protonate the Cbz group. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Purification and Characterization
Reverse-Phase HPLC
Mass Spectrometry
Analytical Data Tables
Table 1: Synthetic Parameters for Key Steps
| Step | Reagents/Conditions | Time | Efficiency |
|---|---|---|---|
| Resin loading | Fmoc-Gly-OH, DIPEA, DCM | 2 h | 0.9 mmol/g |
| Arg coupling | Fmoc-Arg(Pbf)-OH, HBTU, DIPEA | 90 min | 95% |
| Cbz acylation | Cbz-Cl, DIPEA, DCM | 2 h | 98% |
| AMC coupling | HATU, AMC, DIPEA, DMF | 12 h | 85% |
| TFA cleavage | TFA:H₂O:TIS (95:2.5:2.5) | 3 h | >99% |
Table 2: HPLC Purification Metrics
| Parameter | Value |
|---|---|
| Retention time | 14.2 min |
| Purity (UV 220 nm) | 98.5% |
| Purity (FL 360/460 nm) | 99.1% |
Critical Challenges and Optimizations
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AMC Coupling Efficiency : The bulky AMC fluorophore necessitated excess HATU (7 eq) and prolonged reaction times to achieve 85% coupling.
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Arg Side Reactions : Premature guanidino deprotection was mitigated by maintaining Pbf protection until TFA cleavage.
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Cbz Stability : The Cbz group remained intact under TFA cleavage conditions, as confirmed by LC-MS.
Comparative Analysis with Literature Methods
The described protocol aligns with SPPS strategies for fluorogenic substrates like Boc-Gln-Ala-Arg-AMC and Cbz-Leu-Arg-AMC. However, this method uniquely integrates side-chain anchoring for AMC incorporation, reducing post-cleavage modifications .
Chemical Reactions Analysis
Types of Reactions
Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, releasing the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.
Oxidation and Reduction: These reactions can occur at the amino acid side chains, particularly at the arginine residues.
Substitution: The Cbz protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at physiological pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) are used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove protecting groups.
Major Products Formed
Hydrolysis: Produces free amino acids and AMC.
Oxidation and Reduction: Leads to modified amino acid residues.
Substitution: Results in the removal of protecting groups, yielding the free peptide.
Scientific Research Applications
Enzymatic Assays
One of the primary applications of Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA is in the development of enzymatic assays, particularly for proteases such as TMPRSS2. This enzyme has been implicated in the entry of SARS-CoV-2 into host cells. The substrate's ability to undergo cleavage allows researchers to quantify protease activity through fluorescence measurements, providing insights into enzyme kinetics and potential inhibitors.
Case Study: TMPRSS2 Protease Activity
In a study assessing TMPRSS2 activity, this compound was utilized alongside other fluorogenic substrates. The assay demonstrated that this substrate could effectively measure the enzymatic cleavage rate, which was critical for identifying potential inhibitors that could mitigate viral entry during infections like COVID-19. The substrate's performance was compared with others, revealing its suitability for high-throughput screening applications .
Protease Inhibition Studies
The compound has also been employed in studies aimed at understanding protease inhibition. For instance, it has been used to evaluate the inhibitory effects of various compounds on proteases such as cathepsins and furin.
Case Study: Inhibition of Cathepsins
Research indicated that this compound could serve as a substrate for cathepsins B and L. Inhibition studies demonstrated that certain natural products could significantly inhibit the activity of these enzymes when tested against this substrate. The results highlighted the potential of using this compound to discover new inhibitors that can target specific proteases involved in disease mechanisms .
Therapeutic Applications
Beyond basic research, this compound holds promise in therapeutic contexts. Its role as a substrate in drug discovery processes enables researchers to screen for compounds that can selectively inhibit pathogenic proteases.
Case Study: Drug Development
In drug development scenarios, this compound has been part of screening libraries where its cleavage by target proteases indicates the efficacy of candidate drugs. For example, studies have explored its use in identifying inhibitors for furin, a protease involved in various diseases, including cancer and viral infections . The ability to monitor cleavage via fluorescence allows for rapid assessment of inhibitor potency and specificity.
Summary Table of Applications
| Application | Details |
|---|---|
| Enzymatic Assays | Used to measure TMPRSS2 activity and other proteases through fluorescence-based assays. |
| Protease Inhibition Studies | Evaluated inhibitors against cathepsins and furin using this compound as a substrate. |
| Therapeutic Applications | Aids in drug discovery by screening for selective inhibitors targeting pathogenic proteases. |
Mechanism of Action
The compound acts as a substrate for proteases. When a protease cleaves the peptide bond adjacent to the AMC moiety, the highly fluorescent AMC is released. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₄H₄₄N₈O₈ (based on Z-LEU-ARG-GLY-GLY-AMC)
- Molecular Weight : 692.76 g/mol
- LogP : 2.87 (indicative of moderate hydrophobicity)
- PSA : 204.60 Ų (reflecting high polarity due to multiple amide bonds and arginine side chains) .
Comparison with Similar Compounds
Fluorogenic Substrates with AMC/Mca Modifications
Fluorogenic peptides with AMC or Mca (7-methoxycoumarin-4-acetic acid) are widely used to study protease activity. Below is a comparative analysis:
Key Insights :
- Fluorophore Choice : AMC (emission ~440 nm) and Mca (emission ~390 nm) differ in spectral properties, influencing detection sensitivity and compatibility with experimental setups .
- Sequence Specificity : The Arg-Leu-Arg motif in this compound suggests selectivity for proteases recognizing cationic residues, while MMP substrates like Mca-Pro-Leu-Gly-Leu-Dap-Ala-Arg-NH₂.TFA target enzymes with preferences for hydrophobic/structural motifs .
Influence of N-Terminal Modifications
Modifications at the N-terminus (e.g., Cbz, dansyl, acyl groups) can alter peptide stability and enzyme interactions:
Structural Implications :
Enzymatic Activity and Kinetic Parameters
| Substrate | Km (µM) | Vmax (pmol/min·mg) | Enzyme |
|---|---|---|---|
| Dansyl-Leu-Arg-Arg-Ala-Ser-Leu-Gly | 3.0 | 27 | cAMP-dependent protein kinase |
| Z-LEU-ARG-GLY-GLY-AMC | Not reported | Not reported | SARS-CoV-2 papain-like protease |
Notes:
- The dansyl derivative’s low Km (~3 µM) indicates high affinity for kinases, suggesting that this compound may exhibit similar efficiency for its target proteases .
Q & A
Q. What is the structural and functional significance of Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA in protease assays?
- Methodological Answer : This peptide substrate contains a fluorogenic AMC group linked to a protease-cleavable sequence (Arg-Leu-Arg). The Cbz (carbobenzyloxy) group protects the N-terminus, while TFA (trifluoroacetic acid) is a counterion from synthesis. Upon cleavage by proteases (e.g., trypsin-like enzymes), the AMC moiety is released, emitting fluorescence at 460 nm upon excitation at 380 nm. This allows real-time monitoring of enzymatic activity .
- Key applications: Kinetic assays, high-throughput screening, inhibitor studies.
- Structural considerations: The Arg-Leu-Arg sequence targets enzymes with specificity for arginine residues, while Gly-Gly provides flexibility.
Q. What protocols ensure stability and reproducibility when handling this compound?
- Methodological Answer :
- Storage : Lyophilized powder should be stored at -20°C in airtight, light-protected vials. Reconstitute in DMSO or assay buffer (pH 7.4) to avoid aggregation.
- Handling : Minimize freeze-thaw cycles; aliquot working solutions. Pre-warm to room temperature before use to prevent precipitation .
- Validation step: Confirm purity via HPLC (≥95%) and mass spectrometry before critical experiments.
Q. How is fluorescence quantification standardized in assays using this substrate?
- Methodological Answer :
- Calibration curve : Prepare AMC standards (0–100 µM) to correlate fluorescence intensity (RFU) with concentration.
- Instrument settings : Use fixed excitation/emission wavelengths (380/460 nm) and gain settings across replicates.
- Controls: Include a no-enzyme control to subtract background fluorescence and a positive control (e.g., known protease concentration) .
Advanced Research Questions
Q. How to design a kinetic assay to differentiate competitive vs. non-competitive inhibition using this substrate?
- Methodological Answer :
- Experimental setup :
| Condition | Substrate [S] | Inhibitor [I] | Enzyme [E] |
|---|---|---|---|
| Control | 0.1–10× Km | — | Fixed |
| Competitive | Varying [S] | Fixed [I] | Fixed |
| Non-competitive | Varying [S] | Fixed [I] | Fixed |
- Analysis :
- Plot Lineweaver-Burk (1/V vs. 1/[S]). Competitive inhibition alters Km; non-competitive alters Vmax.
- Validate with Dixon plots (1/V vs. [I]) to confirm inhibition constants .
- Pitfalls: Ensure substrate depletion <10% to maintain initial velocity conditions.
Q. How to address contradictions in reported kinetic parameters (e.g., Km, Vmax) across studies?
- Methodological Answer :
- Source analysis : Compare buffer composition (e.g., ionic strength, pH), temperature (25°C vs. 37°C), and detection methods (plate reader vs. fluorimeter).
- Example conflict : A study reports Km = 50 µM (pH 7.4, 25°C), while another finds Km = 75 µM (pH 8.0, 37°C). Adjust for temperature-dependent enzyme activity using Arrhenius equations .
- Reproducibility step: Replicate experiments under identical conditions and share raw data via repositories (e.g., Zenodo) .
Q. What strategies optimize substrate specificity for a target protease in complex biological samples?
- Methodological Answer :
- Pre-treatment : Use affinity chromatography or immunodepletion to remove off-target proteases.
- Validation :
Incubate substrate with purified target enzyme vs. crude lysate.
Perform inhibition assays with protease-class-specific inhibitors (e.g., PMSF for serine proteases).
Data Reporting and Compliance
Q. How to document experimental parameters for reproducibility in publications?
- Methodological Answer :
- Essential metadata :
| Parameter | Example |
|---|---|
| Substrate lot number | BC#12345 |
| Enzyme source | Recombinant human thrombin (Sigma, ≥95% purity) |
| Assay buffer | 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
